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Compound of Interest

Compound Name:
4-methoxy-1H-pyrrolo[2,3-

b]pyridine-3-carbaldehyde

CAS No.: 1190314-48-7

Cat. No.: B11912625

Get Quote
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Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor

discovery, serving as a bioisostere for the purine core of ATP. Substitution at the C4 position

with a methoxy group (C4-OMe) introduces a critical electronic perturbation that modulates the

basicity of the N7 nitrogen, alters the dipole moment, and influences the lipophilic profile. This

guide dissects the electronic consequences of this substitution, providing a rational basis for its

application in optimizing binding affinity and pharmacokinetic properties.

Electronic Architecture & Physicochemical
Properties
Structural Orientation and Numbering
To understand the electronic effects, the IUPAC numbering of the fused system must be strictly

defined:
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N1: Pyrrole nitrogen (H-bond donor).

C3: Primary site of electrophilic aromatic substitution (

).

C4: The position on the pyridine ring adjacent to the bridgehead C3a.

N7: Pyridine nitrogen (H-bond acceptor).

The "Para-Like" Resonance Effect
The C4-methoxy group exerts a profound electronic effect on the pyridine ring. Although 7-

azaindole is a fused system, the relationship between C4 and N7 mimics the para relationship

in 4-methoxypyridine.

Resonance Donation (+M Effect): The oxygen lone pair of the methoxy group donates

electron density into the

-system. A key resonance contributor places a formal negative charge directly on N7.

Inductive Withdrawal (-I Effect): The electronegative oxygen withdraws electron density

through the

-framework, but this is overwhelmed by the resonance effect in the

-system.

Impact on N7 Basicity: The parent 7-azaindole has a pKa of approximately 4.6 (conjugate

acid). The strong +M effect of the C4-OMe group significantly increases the electron density at

N7, raising the pKa.

Estimated pKa (C4-OMe-7-azaindole): ~6.0 – 6.4

Medicinal Consequence: This increased basicity makes N7 a stronger hydrogen bond

acceptor, potentially strengthening the interaction with the "hinge region" backbone NH

groups in kinase active sites.

Molecular Electrostatics Visualization
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The following diagram illustrates the electron density flow from the C4-methoxy group to the N7

acceptor site.
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Caption: Resonance delocalization from C4-OMe increases electron density at N7, enhancing

basicity and H-bond acceptor capability.

Synthetic Protocols
Synthesis of C4-methoxy-7-azaindole is rarely direct. The most robust route utilizes the "N-

oxide activation" strategy to install a leaving group (Cl or Br) at C4, followed by nucleophilic

aromatic substitution (

).

Route: N-Oxide Activation & Substitution
This protocol avoids the use of unstable starting materials and scales well.

Step 1: N-Oxidation[1][2]

Reagents: m-CPBA (meta-chloroperoxybenzoic acid) in EtOAc or DCM.

Mechanism: Electrophilic attack of oxygen on the lone pair of N7.

Outcome: Formation of 7-azaindole-N-oxide.[1][2]
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Step 2: Chlorination (Reissert-Henze type reaction)

Reagents:

(Phosphorus oxychloride), neat or in

.

Conditions: Reflux.

Mechanism: Activation of the N-oxide oxygen by

, followed by nucleophilic attack of chloride at C4 (the most electrophilic position due to
activation).

Product: 4-chloro-7-azaindole.[1][2][3]

Step 3: Methoxylation (

)

Reagents: NaOMe (Sodium methoxide) in MeOH.

Conditions: Sealed tube, 100-120°C (Microwave acceleration possible).

Mechanism: The 4-chloro substituent is activated for displacement by the electron-deficient

pyridine ring (N7 acts as an electron sink).

Product: 4-methoxy-7-azaindole.[1][2][4]

Experimental Protocol Summary Table
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Step Reactant Reagent Solvent Temp/Time
Key
Observatio
n

1 7-Azaindole
m-CPBA (1.2

eq)
EtOAc 0°C to RT, 4h

Precipitate

forms (N-

oxide)

2
N-oxide

Interm.[1][5]
POCl3 (5 eq) - Reflux, 6h

Solution

darkens;

quench

carefully

3
4-Cl-7-

Azaindole

NaOMe (5

eq)
MeOH 110°C, 12h

Conversion

requires heat;

monitor by

LCMS

Reactivity & Functionalization[7]
Electrophilic Aromatic Substitution ( )
Despite the electron-withdrawing pyridine ring, the fused pyrrole ring makes 7-azaindoles

electron-rich.

Site of Attack: C3 is the exclusive site for electrophilic attack (halogenation, formylation,

Friedel-Crafts).

C4-OMe Effect: The C4-methoxy group sterically hinders the C3 position slightly but

electronically activates the entire system.

Protocol Note: When iodinating C3 (e.g., with NIS), the reaction is faster for 4-methoxy-7-

azaindole than for the 4-chloro analog due to the +M effect.

Lithiation and C2 Functionalization
To functionalize C2, a directing group (e.g., N-SEM or N-Boc) is required.

Reagent: n-BuLi or LDA at -78°C.
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Selectivity: Lithiation occurs exclusively at C2.

C4-OMe Effect: The methoxy group at C4 can coordinate with Lithium (Directed Ortho

Metalation - DoM effect), potentially stabilizing the C3-lithio species if C2 is blocked, but C2

is kinetically preferred.

Medicinal Chemistry Applications
Kinase Inhibitor Binding Mode
In ATP-competitive inhibitors, the 7-azaindole core mimics the adenine ring of ATP.

Hinge Interaction:

N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.

N7: Acts as a Hydrogen Bond Acceptor (HBA) to the hinge NH.

Role of C4-OMe:

Electronic: Strengthens the N7...H-N(hinge) bond.

Solubility: Increases aqueous solubility compared to a methyl or chloro substituent due to

the ether oxygen's polarity.

Metabolic Liability: The O-methyl group is a potential site for CYP450-mediated O-

demethylation. This must be assessed in metabolic stability assays (microsomal stability).

Decision Logic for SAR
Use the following logic flow to determine if C4-OMe is the correct substituent for your lead

series:
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Lead Optimization:
7-Azaindole Core

Is N7 H-bond too weak?

Is Solubility limiting?

Yes

Install C4-Cl or C4-CN

No (Need -I effect)

Is O-dealkylation a risk?

Yes (Need Polarity)

Install C4-CF3

No (Need Lipophilicity)

Install C4-OMe

Low Risk High Risk

Click to download full resolution via product page

Caption: SAR decision tree for selecting C4 substituents based on potency, solubility, and

metabolic stability requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b11912625?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912625?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

